molecular formula C8H8O B127234 3-Vinylphenol CAS No. 620-18-8

3-Vinylphenol

Cat. No.: B127234
CAS No.: 620-18-8
M. Wt: 120.15 g/mol
InChI Key: YNGIFMKMDRDNBQ-UHFFFAOYSA-N
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Description

3-Vinylphenol (CAS 620-18-8) is a phenolic compound with a molecular formula of C 8 H 8 O and a molecular weight of 120.15 g/mol. It is a critical intermediate in synthesizing pharmaceutical drugs such as norfenefrine, rac-phenylephrine, etilefrine, and fenoprofene . A significant and sustainable route for its production involves a two-step process from cardanol, a renewable resource derived from cashew nut shell liquid (CNSL), featuring ethenolysis followed by isomerizing ethenolysis with palladium-based catalysts to yield the compound in high yield (65-78%) . This compound is also highly valuable in polymer chemistry, where it serves as a monomer for producing phenolic resins and various copolymers. These polymers are applicable in advanced fields such as microphotoresist materials, thermosetting resins, and ion exchange resins . To facilitate these applications and ensure a high molecular weight during radical polymerization, research shows that conducting the reaction in the presence of methanol is effective . The supplied this compound is a liquid with a boiling point of 105°C at 5 mmHg and is stabilized for storage . It is characterized as air and heat sensitive and must be stored sealed and frozen (at -20°C) under an inert gas to maintain stability and prevent polymerization . In vitro studies suggest that this compound exhibits promising biological activities, including antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli , as well as antioxidant and anti-inflammatory properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGIFMKMDRDNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-69-9
Record name Phenol, 3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00211033
Record name Phenol, 3-ethenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-18-8
Record name Phenol, 3-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-ethenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylphenol
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Chemical Reactions Analysis

Enantioselective Methoxycarbonylation for Fenoprofen

3-Vinylphenol derivatives are used in branch-selective methoxycarbonylation to synthesize fenoprofen, a nonsteroidal anti-inflammatory drug:

Reaction Parameters :

  • Catalyst: Pd/DTBPMB with rac-BINOL-phosphoric acid

  • Substrate: 1-Phenoxy-3-vinylbenzene (derived from this compound)

  • Yield: 82% branched product (28) with 88% enantiomeric excess

Table 2: Enantioselective Methoxycarbonylation Performance

Catalyst SystemSelectivity (Branched:Linear)ee (%)
Pd/DTBPMB + rac-BINOL-PA69:3188

This method highlights this compound’s utility in asymmetric catalysis for chiral drug synthesis .

Comparative Analysis with Alternative Routes

Table 3: Synthesis Routes for this compound

MethodStepsYield (%)Atom EconomyKey Advantage
Metathesis (Cardanol)27565Sustainable, high-yield
Pyrolysis14547Low-temperature sensitivity
Fossil-fuel route612–1559.4Relies on non-renewable resources
  • The metathesis route outperforms pyrolysis and fossil-fuel methods in yield, atom economy, and sustainability .

  • Side products like 1-octene and 1,4-cyclohexadiene from metathesis are recoverable for industrial use .

Stability and Handling Considerations

This compound is air- and heat-sensitive , requiring storage under inert gas at -20°C . Stabilization with tert-butylcatechol (TBC) prevents polymerization .

Scientific Research Applications

Pharmaceutical Applications

3-Vinylphenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it has been utilized in the production of:

  • Norfenefrine : Synthesized through hydroxyamination of this compound using an iron porphyrin catalyst, achieving yields over 70% .
  • Rac-Phenylephrine and Etilefrine : These drugs are produced via methylation and ethylation of norfenefrine, respectively .
  • Fenoprofene : This drug is synthesized through a series of reactions including C–O coupling and selective methoxycarbonylation, demonstrating the compound's utility in drug synthesis .

Case Study: Synthesis from Cardanol

A significant study demonstrated the synthesis of this compound from cardanol derived from cashew nut shell liquid (CNSL). The process involves ethenolysis followed by isomerizing metathesis, yielding this compound with high efficiency (up to 75% isolated yield) and environmental advantages due to the use of bio-derived materials . The synthesis pathway is summarized as follows:

StepReaction TypeYield (%)
1Ethenolysis96
2Isomerizing Metathesis78

This approach not only highlights the efficiency of this compound synthesis but also its potential for sustainable pharmaceutical production.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer for synthesizing various polymers and copolymers. Its vinyl group allows for polymerization reactions, making it valuable in producing:

  • Phenolic Resins : Used in adhesives and coatings due to their thermal stability and mechanical strength.
  • Conductive Polymers : When copolymerized with other monomers, it can contribute to materials with electrical conductivity.

Industrial Applications

This compound finds applications beyond pharmaceuticals and polymers. Its derivatives are used in:

  • Antioxidants : Compounds derived from this compound exhibit antioxidant properties, useful in preventing oxidative degradation in various materials.
  • Coatings and Paints : Its chemical structure allows for modifications that enhance the performance of coatings, including improved adhesion and durability.

Environmental Considerations

The synthesis of this compound from renewable resources like CNSL presents significant environmental benefits. The processes employed yield commercially valuable by-products such as propene and 1-octene, which can be utilized in further chemical manufacturing . This aligns with green chemistry principles by minimizing waste and utilizing sustainable feedstocks.

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties of Vinylphenol Isomers
Property 3-VP 2-VP 4-VP
Boiling Point (°C) 230.8 225.2 235.5
LogP 2.03 1.98 2.10
Hydrogen Bonding 1 donor, 1 acceptor 1 donor, 1 acceptor 1 donor, 1 acceptor

Biological Activity

3-Vinylphenol (C8H8O) is an organic compound classified as a phenolic vinyl monomer. It is primarily used in the synthesis of various pharmaceutical compounds and has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a vinyl group attached to a phenolic ring. Its chemical structure contributes to its reactivity and biological activity. The compound can be synthesized from cardanol, a natural product derived from cashew nut shell liquid, through a series of reactions including ethenolysis and metathesis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on the antibacterial effects of various phenolic compounds found that this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound varied depending on the bacterial species tested.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

These findings suggest that this compound could serve as a potential natural antimicrobial agent in food preservation and clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. In these assays, this compound exhibited strong radical scavenging activity, indicating its potential as an antioxidant.

Assay Type Scavenging Activity (%) at 100 µg/mL
DPPH85%
ABTS90%

The antioxidant properties are attributed to the presence of hydroxyl groups in the phenolic structure, which can donate electrons to neutralize free radicals .

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against biofilm-forming bacteria associated with chronic infections. The results indicated that treatment with this compound significantly reduced biofilm formation by up to 70%, showcasing its potential as a therapeutic agent against persistent bacterial infections .

Case Study 2: Antioxidant Properties in Food Preservation

Another study explored the application of this compound as a natural preservative in food products. When incorporated into meat products, it effectively inhibited lipid oxidation and extended shelf life by maintaining color and flavor integrity .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that high concentrations may pose risks such as skin irritation and potential carcinogenic effects based on animal studies . Therefore, further research is needed to establish safe usage levels in consumer products.

Q & A

Q. What are the recommended synthesis protocols for 3-Vinylphenol, and how can their purity be validated experimentally?

  • Methodological Answer : Synthesis of this compound typically involves acid-catalyzed elimination of water from 3-(2-hydroxyethyl)phenol or coupling reactions using palladium catalysts . To validate purity:
  • Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns.
  • Perform ¹H/¹³C NMR spectroscopy to verify structural integrity (e.g., vinyl proton signals at δ 5.1–5.3 ppm and phenolic -OH at δ 9–10 ppm) .
  • Compare retention times and spectral data with literature or authenticated standards (e.g., PubChem records) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Refer to Safety Data Sheets (SDS) for analogous vinylphenols (e.g., 4-Vinylphenol) to infer hazards. Key precautions include:
  • Use of nitrile gloves and fume hoods to avoid dermal/ocular contact and inhalation .
  • Storage in airtight containers away from oxidizers, as phenolic compounds may polymerize under light .
  • Emergency protocols: Rinse eyes with water for 15 minutes and consult poison control if ingested .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Controlled degradation studies :

Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C.

Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λmax ~270 nm for phenolic compounds) .

Analyze byproducts using HPLC-DAD to identify oxidation or polymerization products .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in Diels-Alder reactions be resolved?

  • Methodological Answer :
  • Systematic replication : Repeat experiments under reported conditions (solvent, catalyst, molar ratios) to verify reproducibility .
  • Kinetic vs. thermodynamic control : Use variable-temperature NMR to track intermediate formation and regioselectivity .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies of competing reaction pathways .

Q. What experimental strategies can elucidate the role of this compound in free-radical polymerization mechanisms?

  • Methodological Answer :
  • Radical trapping : Introduce inhibitors like TEMPO to confirm radical intermediates via EPR spectroscopy .
  • Kinetic chain-length analysis : Use gel permeation chromatography (GPC) to compare molecular weight distributions under varying initiator concentrations .
  • Isotopic labeling : Synthesize deuterated this compound to trace hydrogen abstraction steps in polymerization .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound derivatives?

  • Methodological Answer :
  • Comparative bioassays : Test derivatives (e.g., this compound acrylates) on in vitro models (e.g., HepG2 cells) using MTT assays for cytotoxicity .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with toxicity data using multivariate regression .
  • Environmental fate studies : Track degradation products in simulated ecosystems via LC-MS/MS to assess bioaccumulation potential .

Methodological Frameworks for Research Design

Q. How to formulate a research question that explores the catalytic applications of this compound in asymmetric synthesis?

  • Guidelines :
  • Comparative approach : "How does the enantioselectivity of this compound-derived catalysts compare to traditional BINOL systems in asymmetric aldol reactions?"
  • Gap identification : Cite literature on BINOL’s limitations (e.g., cost, air sensitivity) and propose this compound’s vinyl group as a tunable handle .

Q. What statistical methods are appropriate for analyzing variability in this compound’s spectroscopic data across research groups?

  • Guidelines :
  • Meta-analysis : Aggregate published NMR/IR data and apply multivariate ANOVA to identify instrument- or solvent-induced variations .
  • Error profiling : Use Grubbs’ test to detect outliers in reported melting points or retention indices .

Tables for Quick Reference

Property Value/Technique Source
Molecular Weight120.15 g/molPubChem
Key NMR Signals (¹H)δ 5.1–5.3 (vinyl), δ 6.7–7.2 (aromatic)Literature
Stability in AirLight-sensitive; store under N₂Analogous SDS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Vinylphenol
Reactant of Route 2
Reactant of Route 2
3-Vinylphenol

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